molecular formula C9H8OS B1282835 Benzo[b]thiophen-6-ylmethanol CAS No. 6179-28-8

Benzo[b]thiophen-6-ylmethanol

Cat. No. B1282835
CAS RN: 6179-28-8
M. Wt: 164.23 g/mol
InChI Key: VLGNAHUPIUNUGG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-ylmethanol is a chemical compound with the molecular formula C9H8OS . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of intensive research. Various methods have been developed over the years . One such method involves a transition-metal-free one-pot process at room temperature . This process enables the synthesis of compounds with high reaction efficiency, mild conditions, simple methods, and a wide-ranging substrate scope . Another method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-6-ylmethanol is represented by the InChI code 1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 . The molecular weight of this compound is 164.23 .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-6-ylmethanol is a solid substance at room temperature . It has a molecular weight of 164.23 . The InChI code for this compound is 1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 .

Scientific Research Applications

Organic Synthesis Intermediate

Benzo[b]thiophen-6-ylmethanol: serves as an intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules. For instance, it can undergo oxidation to form the corresponding aldehyde or ketone, which can then be used in subsequent synthesis steps .

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to various biologically active molecules. It could be used as a starting material for the synthesis of new drugs or as a scaffold for drug discovery, particularly in the development of molecules with anti-inflammatory or antimicrobial properties .

Material Science

In the field of materials science, Benzo[b]thiophen-6-ylmethanol can be used to synthesize organic semiconductors. These semiconductors are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Fluorescent Probes

The compound’s ability to be modified into fluorescent derivatives makes it valuable for creating fluorescent probes. These probes can be used in bioimaging and diagnostic assays to detect or track biological processes .

Safety And Hazards

The safety data sheet for Benzo[b]thiophen-6-ylmethanol indicates that it is a substance with some hazards. The GHS pictograms show a signal word of “Warning” and hazard statements of H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-benzothiophen-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGNAHUPIUNUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308736
Record name Benzo[b]thiophene-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-6-ylmethanol

CAS RN

6179-28-8
Record name Benzo[b]thiophene-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6179-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzothiophen-6-ylmethanol
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